4-{[1-(3-acetylbenzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
4-[1-(3-acetylphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-13-10-17(12-19(22)25-13)26-16-6-8-20(9-7-16)27(23,24)18-5-3-4-15(11-18)14(2)21/h3-5,10-12,16H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJBENGLUXZYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3-acetylbenzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds. The acetylbenzenesulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base. The final step involves the formation of the pyranone ring through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3-acetylbenzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research indicates that compounds with similar structures exhibit significant affinity for the 5-HT6 receptor, which is implicated in mood regulation and cognitive function. The compound under discussion has been shown to possess properties that may modulate serotonin levels, potentially offering a new avenue for antidepressant therapies. This aligns with findings from related studies where modifications to piperidine and pyran structures enhanced receptor binding affinities and selectivity .
1.2 Neuroprotective Effects
The compound's ability to interact with neurobiological pathways suggests potential neuroprotective effects. Similar compounds have been investigated for their role in treating neurodegenerative diseases such as Huntington's disease and Alzheimer's disease, where modulation of neurotransmitter systems is critical . The structural components of the compound may facilitate its passage through the blood-brain barrier, enhancing its therapeutic efficacy.
Pharmacological Applications
2.1 Anticancer Properties
Emerging studies suggest that derivatives of this compound could exhibit anticancer properties. Compounds with sulfonamide groups have shown promise in inhibiting tumor growth and metastasis by interfering with cellular signaling pathways involved in cancer progression. The piperidine moiety is often associated with enhanced biological activity against various cancer cell lines .
2.2 Antibacterial Activity
The compound's structural characteristics may also confer antibacterial properties, making it a candidate for further investigation in the development of new antibiotics. Similar heterocyclic compounds have demonstrated efficacy against a range of bacterial strains, suggesting that modifications to this compound could yield effective antimicrobial agents .
Material Sciences
3.1 Polymer Development
In material sciences, compounds like 4-{[1-(3-acetylbenzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one can serve as building blocks for advanced polymers. Their unique chemical properties allow them to be integrated into polymer matrices, potentially enhancing mechanical properties or introducing specific functionalities such as biocompatibility or biodegradability .
3.2 Drug Delivery Systems
The compound's ability to form stable complexes with various drugs positions it as a potential candidate for drug delivery systems. Its solubility and stability can be optimized for controlled release formulations, improving therapeutic outcomes in clinical settings .
Case Studies
Mechanism of Action
The mechanism of action of 4-{[1-(3-acetylbenzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors, while the acetylbenzenesulfonyl group can modulate enzyme activity. The pyranone ring may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below compares structural features, molecular formulas, and key properties of the target compound with analogous molecules from patent literature and chemical databases:
Key Observations:
Core Heterocycles: The target compound’s pyran-2-one core differs from the pyrido-pyrimidinone and pyrazolopyrimidine cores, which are bicyclic and may confer greater rigidity. The pyran-4-one in has a hydroxyl-rich structure, contrasting with the methyl and sulfonyl groups in the target compound.
Substituent Profiles: The 3-acetylbenzenesulfonyl-piperidine group in the target compound is unique compared to the methanesulfonylphenyl in or the piperazine/benzodioxole groups in . The acetyl group may enhance binding specificity through hydrophobic interactions.
Physicochemical Properties :
- The target compound’s molar mass (415.44 g/mol) is intermediate between the smaller pyran-4-one and the larger pyrazolopyrimidine derivative .
- Lipophilicity is likely higher in the target compound due to the acetylbenzenesulfonyl group, whereas ’s hydroxyl groups favor aqueous solubility.
Patent and Development Context
- The pyrido-pyrimidinones and pyrazolopyrimidine are patented for therapeutic applications, likely as kinase inhibitors or anti-inflammatory agents. The target compound’s structural similarity to these suggests overlapping intellectual property landscapes.
- The hydroxylated pyran-4-one is a simpler structure, possibly used as a synthetic intermediate or in niche biochemical applications.
Biological Activity
The compound 4-{[1-(3-acetylbenzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 392.47 g/mol. The structure features a pyranone core substituted with a piperidine moiety and an acetylbenzenesulfonyl group, which may influence its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- PPAR Agonism : Similar compounds have been identified as peroxisome proliferator-activated receptor (PPAR) agonists, which play crucial roles in metabolic regulation and inflammation modulation .
- Inhibition of Protein Kinases : Some derivatives have shown activity against specific protein kinases involved in cancer progression, suggesting potential anti-tumor properties .
- Antioxidant Activity : The presence of the pyranone structure is associated with antioxidant properties, which can protect cells from oxidative stress .
Antitumor Activity
A study highlighted the antitumor efficacy of related compounds by demonstrating their ability to inhibit tumor growth in xenograft models. The mechanisms involved include the inhibition of cell proliferation and induction of apoptosis in cancer cells through the modulation of signaling pathways associated with growth factors like TGF-β .
Anti-inflammatory Effects
Compounds similar to this compound have been shown to reduce inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases. This effect is likely mediated through PPAR activation, leading to decreased expression of pro-inflammatory cytokines .
Neuroprotective Properties
Research findings suggest that derivatives may also possess neuroprotective properties, potentially beneficial in neurodegenerative conditions. This activity could be attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
